

Post-translational modifications of PZR and their significance

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An In-depth Technical Guide to the Post-Translational Modifications of Protein Zero-Related (PZR)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protein Zero-Related (PZR), also known as Myelin Protein Zero-Like 1 (MPZL1), is a type I transmembrane glycoprotein and a member of the immunoglobulin superfamily. It functions as a critical signaling hub, modulating a variety of cellular processes including cell adhesion, migration, and oncogenesis. The functional versatility of PZR is intricately regulated by post-translational modifications (PTMs), which dictate its interaction with downstream effectors and its overall biological activity. This technical guide provides a comprehensive overview of the known PTMs of PZR, with a primary focus on phosphorylation and glycosylation, their functional significance, and the experimental methodologies used for their characterization.

Introduction to PZR

PZR is characterized by an extracellular immunoglobulin-like (Ig) domain, a single transmembrane region, and an intracellular domain containing two highly conserved Immunoreceptor Tyrosine-based Inhibitory Motifs (ITIMs).[1] Its expression is widespread across various tissues, with particularly high levels in the heart, placenta, kidney, and pancreas. [1] PZR plays a pivotal role in signal transduction, primarily through its interaction with the non-receptor protein tyrosine phosphatase SHP-2.[2][3] Dysregulation of PZR signaling has been

implicated in developmental disorders and various cancers, making it an attractive target for therapeutic intervention.[2][3]

Phosphorylation of PZR

Tyrosine phosphorylation is the most extensively studied PTM of PZR and is central to its signaling function.

Phosphorylation Sites and Kinases

The intracellular domain of PZR contains two ITIMs with the consensus sequence (I/V/L/S)-x-Y-x-x-(L/V). The tyrosine residues within these motifs are the primary sites of phosphorylation. Site-directed mutagenesis studies have identified Tyrosine 241 (Tyr241) and Tyrosine 263 (Tyr263) as the key phosphorylation sites in human PZR.[4]

Several non-receptor tyrosine kinases have been shown to phosphorylate PZR. The Src family kinases, including c-Src, c-Fyn, and c-Lyn, are major regulators of PZR phosphorylation.[5] In addition to Src family kinases, Csk (C-terminal Src kinase) and c-Abl have also been demonstrated to phosphorylate PZR.[5]

Functional Significance of Phosphorylation

The phosphorylation of Tyr241 and Tyr263 creates docking sites for the tandem SH2 domains of the protein tyrosine phosphatase SHP-2.[4] The recruitment of SHP-2 to phosphorylated PZR is a critical event that initiates downstream signaling cascades. This interaction is essential for PZR's role in regulating cell adhesion and migration.[2]

Stimulation of cells with the lectin Concanavalin A (ConA) or with hydrogen peroxide (H₂O₂) a source of reactive oxygen species (ROS), leads to a significant increase in PZR tyrosine phosphorylation and subsequent SHP-2 recruitment.[5][6] This suggests that PZR is involved in cellular responses to both mechanical stimuli (cell agglutination) and oxidative stress.

The PZR-SHP-2 signaling axis has been shown to modulate the activity of the Rho family of small GTPases, which are master regulators of the actin cytoskeleton and cell motility.[4][5] While the precise molecular mechanisms are still under investigation, it is evident that PZR phosphorylation plays a crucial role in the spatial and temporal control of Rho GTPase activity.

Quantitative Analysis of PZR Phosphorylation

While qualitative data on PZR phosphorylation is abundant, quantitative data on the stoichiometry of this modification is less common in the literature. However, techniques such as mass spectrometry-based selected reaction monitoring (SRM) can be employed to determine the absolute or relative abundance of phosphorylated PZR. Such analyses would involve the quantification of tryptic peptides containing phosphorylated and unphosphorylated Tyr241 and Tyr263. The table below provides a template for presenting such quantitative data.

| Condition | Phosphorylation Site | Method of Quantification | Fold Change (vs. Control) | Stoichiometry (%) | Reference |
|--|---------------------------|---------------------------|---------------------------|--------------------|-----------|
| Basal | Tyr241 | Mass Spectrometry (SRM) | 1.0 | Data not available | |
| Tyr263 | Mass Spectrometry (SRM) | 1.0 | Data not available | | |
| Concanavalin A (10 µg/mL, 15 min) | Tyr241 | Western Blot Densitometry | Qualitative increase | Data not available | [6] |
| Tyr263 | Western Blot Densitometry | Qualitative increase | Data not available | [6] | |
| H ₂ O ₂ (1 mM, 10 min) | Tyr241 | Western Blot Densitometry | Qualitative increase | Data not available | [5] |
| Tyr263 | Western Blot Densitometry | Qualitative increase | Data not available | [5] | |

Note: Specific quantitative stoichiometry data for PZR phosphorylation is not readily available in the reviewed literature. The table serves as a template for future studies.

Glycosylation of PZR

PZR is a glycoprotein, and this modification plays a significant role in its structure and function.

Type and Sites of Glycosylation

PZR undergoes N-linked glycosylation, which is the attachment of an oligosaccharide to the nitrogen atom of an asparagine residue.^[7] This modification is responsible for the observed heterogeneity in the molecular weight of PZR, which appears as a broad band on SDS-PAGE. ^[7] Treatment with N-glycosidase F (PNGase F) resolves this heterogeneity, resulting in a single band at the predicted molecular weight of the polypeptide chain.^[7]

The extracellular domain of PZR contains two putative N-linked glycosylation sites.^[7] The canonical consensus sequence for N-linked glycosylation is Asn-X-Ser/Thr, where X can be any amino acid except proline. Identification of the precise asparagine residues that are glycosylated would require techniques such as mass spectrometry following enzymatic digestion.

Functional Significance of Glycosylation

The glycosylation of PZR is crucial for its interaction with lectins, which are carbohydrate-binding proteins.^[7] A prominent example is the interaction of PZR with Concanavalin A (ConA), a plant lectin that binds to mannose-containing glycans.^[6] This interaction is not merely structural; as mentioned earlier, ConA binding is a potent inducer of PZR tyrosine phosphorylation and downstream signaling.^[6] Therefore, glycosylation serves as a mechanism for PZR to sense and respond to its extracellular environment.

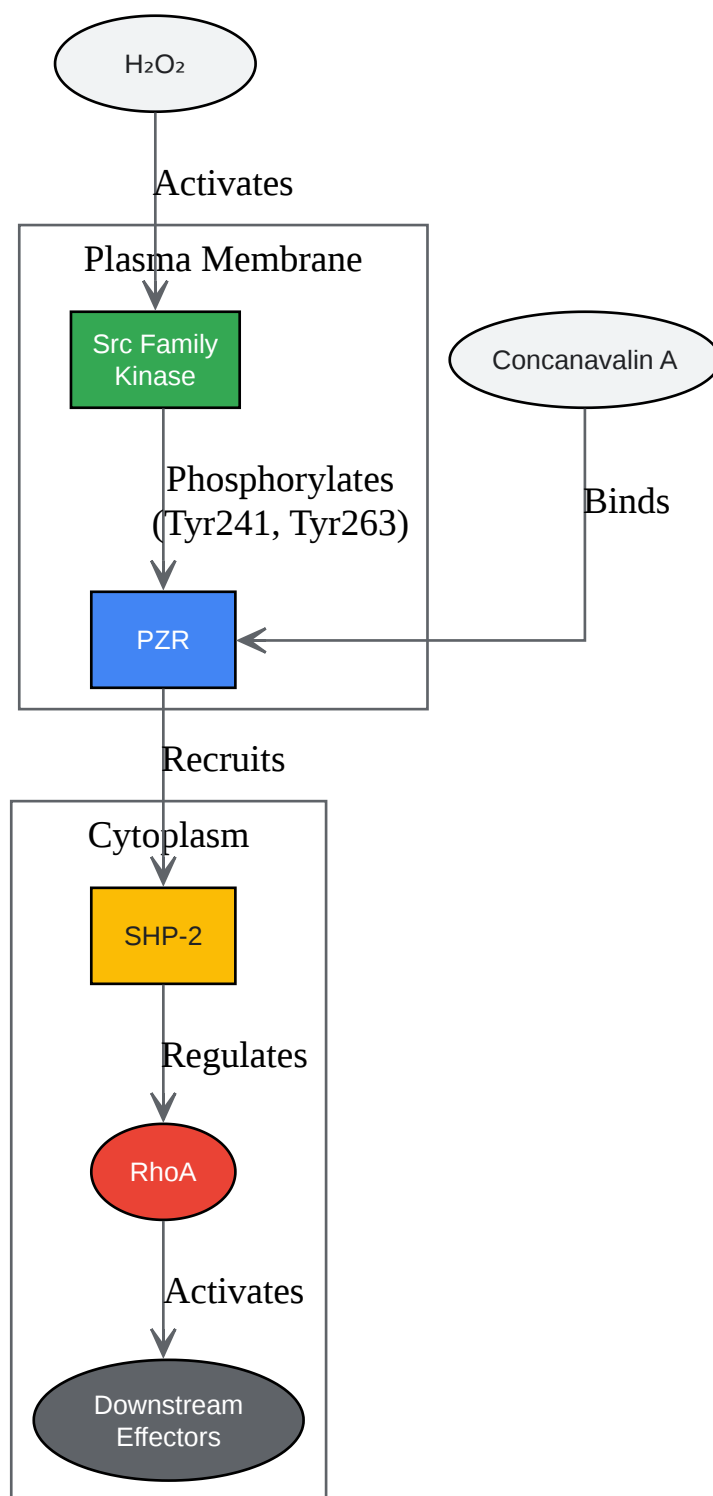
Other Post-Translational Modifications

Extensive literature searches did not yield specific reports on other PTMs of PZR, such as ubiquitination, SUMOylation, or acetylation. While the absence of evidence does not definitively rule out the existence of these modifications, it suggests that they are not as prevalent or as functionally significant as phosphorylation and glycosylation for PZR, or they remain to be discovered.

Signaling Pathways and Experimental Workflows

PZR Signaling Pathway

The following diagram illustrates the core signaling pathway initiated by PZR phosphorylation.

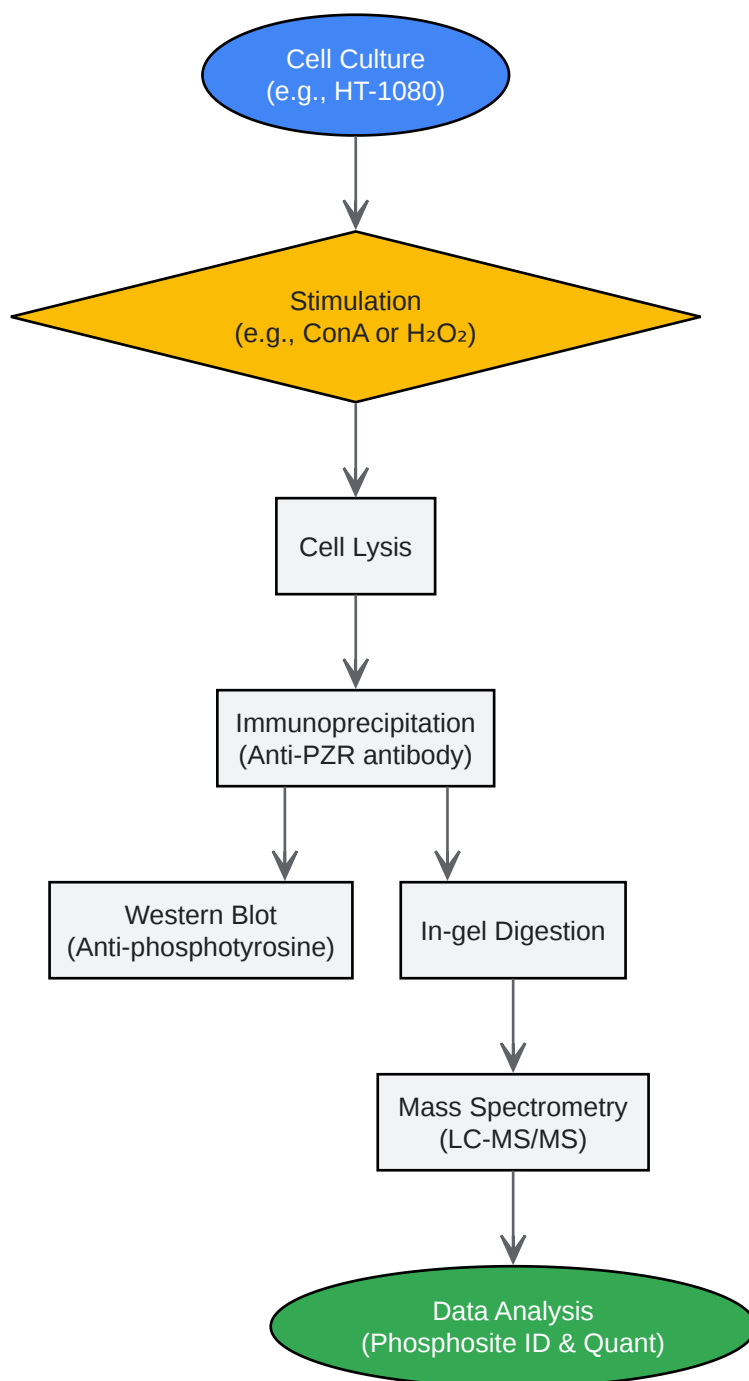


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PZR signaling cascade initiation.

Experimental Workflow for PZR Phosphorylation Analysis

The diagram below outlines a typical workflow for studying PZR phosphorylation.

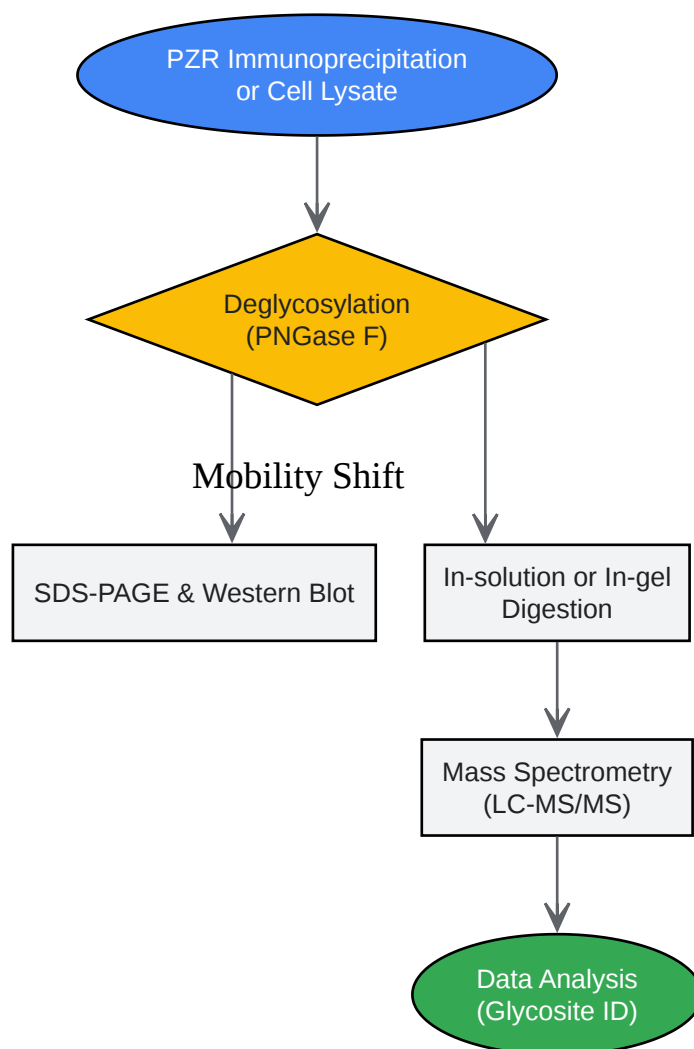


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Analysis of PZR phosphorylation.

Experimental Workflow for PZR Glycosylation Analysis

This diagram illustrates the process for analyzing PZR glycosylation.



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Analysis of PZR N-linked glycosylation.

Experimental Protocols

Immunoprecipitation of PZR

This protocol is adapted from standard immunoprecipitation procedures.

- Cell Lysis:

- Culture cells to 80-90% confluency.
- Stimulate cells as required (e.g., with ConA or H₂O₂).
- Wash cells twice with ice-cold PBS.
- Lyse cells in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
- Scrape cells and transfer the lysate to a microcentrifuge tube.
- Incubate on ice for 30 minutes with occasional vortexing.
- Centrifuge at 14,000 x g for 15 minutes at 4°C.
- Collect the supernatant (cell lysate).
- Immunoprecipitation:
 - Pre-clear the lysate by incubating with Protein A/G agarose beads for 1 hour at 4°C on a rotator.
 - Centrifuge and collect the supernatant.
 - Incubate the pre-cleared lysate with an anti-PZR antibody overnight at 4°C on a rotator.
 - Add fresh Protein A/G agarose beads and incubate for 2-4 hours at 4°C.
 - Centrifuge to pellet the beads.
 - Wash the beads 3-5 times with ice-cold lysis buffer.
- Elution:
 - Elute the immunoprecipitated proteins by boiling the beads in SDS-PAGE sample buffer for 5-10 minutes.
 - The eluate is now ready for Western blotting or mass spectrometry.

In-gel Digestion for Mass Spectrometry

This protocol is for proteins separated by SDS-PAGE.

- Gel Band Excision:
 - Run the immunoprecipitated PZR sample on an SDS-PAGE gel.
 - Stain the gel with a mass spectrometry-compatible Coomassie stain.
 - Excise the protein band corresponding to PZR with a clean scalpel.
 - Cut the gel band into small pieces (approx. 1 mm³).
- Destaining and Reduction/Alkylation:
 - Destain the gel pieces with a solution of 50% acetonitrile (ACN) in 50 mM ammonium bicarbonate until the Coomassie stain is removed.
 - Dehydrate the gel pieces with 100% ACN.
 - Dry the gel pieces in a vacuum centrifuge.
 - Reduce the disulfide bonds by incubating with 10 mM DTT in 50 mM ammonium bicarbonate at 56°C for 1 hour.
 - Alkylate the cysteine residues by incubating with 55 mM iodoacetamide in 50 mM ammonium bicarbonate in the dark at room temperature for 45 minutes.
- Tryptic Digestion:
 - Wash and dehydrate the gel pieces as before.
 - Rehydrate the gel pieces on ice with a solution of sequencing-grade trypsin (10-20 ng/μL) in 50 mM ammonium bicarbonate.
 - Once the solution is absorbed, add enough 50 mM ammonium bicarbonate to cover the gel pieces.
 - Incubate overnight at 37°C.

- Peptide Extraction:
 - Extract the peptides from the gel pieces by sequential incubation with solutions of increasing ACN concentration (e.g., 50% ACN with 5% formic acid).
 - Pool the extracts and dry them down in a vacuum centrifuge.
 - Resuspend the peptides in a solution compatible with mass spectrometry analysis (e.g., 0.1% formic acid).

PNGase F Deglycosylation Assay

This protocol is for the removal of N-linked glycans from PZR.

- Denaturing Conditions (for Western Blot analysis):
 - Combine up to 20 µg of immunoprecipitated PZR with 1 µL of 10X Glycoprotein Denaturing Buffer in a total volume of 10 µL.
 - Heat at 100°C for 10 minutes to denature the protein.
 - Chill on ice.
 - Add 2 µL of 10X GlycoBuffer 2, 2 µL of 10% NP-40, and 6 µL of water.
 - Add 1 µL of PNGase F and incubate at 37°C for 1 hour.
 - Analyze the sample by SDS-PAGE and Western blotting to observe the mobility shift.
- Non-Denaturing Conditions (for functional assays or mass spectrometry):
 - Combine up to 20 µg of PZR with 2 µL of 10X GlycoBuffer 2 in a total volume of 18 µL.
 - Add 2 µL of PNGase F and incubate at 37°C for 4-24 hours.
 - The deglycosylated protein is ready for further analysis.

Conclusion

The post-translational modifications of PZR, particularly tyrosine phosphorylation and N-linked glycosylation, are integral to its function as a signaling molecule. Phosphorylation of its ITIMs serves as a switch to recruit SHP-2 and initiate downstream signaling cascades that regulate cell adhesion and migration. Glycosylation of its extracellular domain is crucial for its interaction with lectins, providing a mechanism for the cell to sense its environment. A thorough understanding of these PTMs and their regulatory mechanisms is essential for elucidating the complex roles of PZR in health and disease and for the development of novel therapeutic strategies targeting PZR-mediated signaling pathways. Further research focusing on the quantitative aspects of these modifications and the identification of a broader range of downstream effectors will undoubtedly provide deeper insights into the biology of this important protein.

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